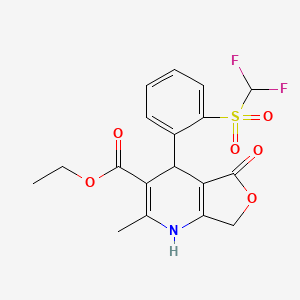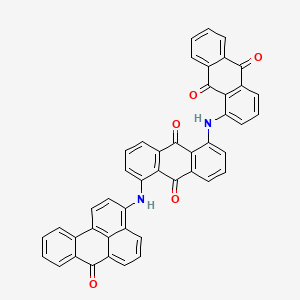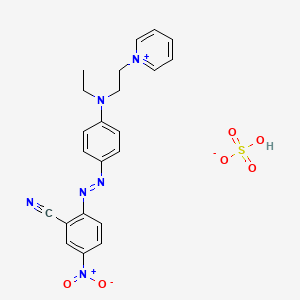
1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate is a complex organic compound with the molecular formula C22H22N6O6S. It is known for its unique structure, which includes a pyridinium ring, azo group, and nitrophenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate typically involves multiple steps. The initial step often includes the formation of the azo compound through a diazotization reaction, followed by coupling with an appropriate aromatic amine. The final step involves the quaternization of the pyridine ring with an alkylating agent, followed by the addition of hydrogen sulphate to form the desired salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Products may include nitro compounds and carboxylic acids.
Reduction: Amines are the primary products.
Substitution: Substituted pyridinium compounds are formed.
Scientific Research Applications
1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate is utilized in various fields:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The pyridinium ring can participate in ionic interactions, affecting cellular pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium chloride
- 1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium bromide
Uniqueness
1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate is unique due to its specific counterion (hydrogen sulphate), which can influence its solubility, reactivity, and interaction with other molecules .
Properties
CAS No. |
84000-83-9 |
|---|---|
Molecular Formula |
C22H22N6O6S |
Molecular Weight |
498.5 g/mol |
IUPAC Name |
2-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile;hydrogen sulfate |
InChI |
InChI=1S/C22H21N6O2.H2O4S/c1-2-27(15-14-26-12-4-3-5-13-26)20-8-6-19(7-9-20)24-25-22-11-10-21(28(29)30)16-18(22)17-23;1-5(2,3)4/h3-13,16H,2,14-15H2,1H3;(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
IEVXLBLIHLMRBX-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



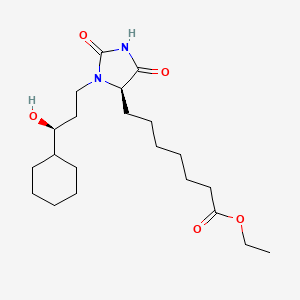

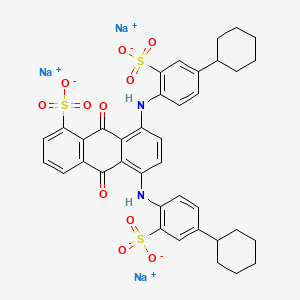
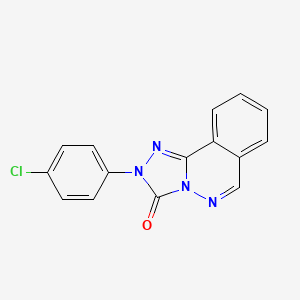
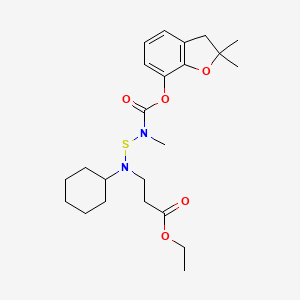
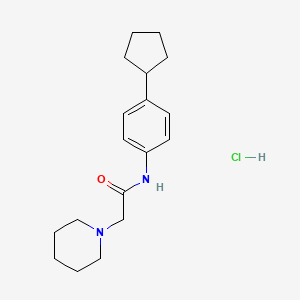
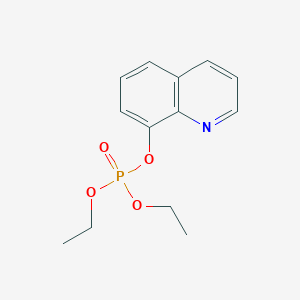
![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)



